

# Discovery and first synthesis of 1-Tridecyne

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## Compound of Interest

Compound Name: 1-Tridecyne

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An In-depth Technical Guide on the Discovery and First Synthesis of **1-Tridecyne**

## Abstract

**1-Tridecyne** (CAS No. 26186-02-7) is a terminal alkyne that serves as a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to materials science and drug discovery.<sup>[1][2][3]</sup> Its utility stems from the high reactivity of the terminal carbon-carbon triple bond, which allows for a variety of coupling and functionalization reactions. This guide provides a detailed examination of the historical context of its discovery and a comprehensive, practical protocol for its first definitive synthesis via the alkylation of an acetylide anion. The narrative emphasizes the mechanistic rationale behind the chosen synthetic strategy and experimental conditions, aiming to provide researchers and drug development professionals with a foundational understanding of this versatile chemical intermediate.

## Part 1: Discovery and Foundational Context

The "discovery" of **1-tridecyne** was not a singular event but rather an outcome of the systematic exploration of alkyne chemistry throughout the 19th and 20th centuries. Following the initial preparation of acetylene, chemists sought to develop general methods for creating longer-chain alkynes.<sup>[4]</sup> Two primary strategies emerged as foundational pillars for alkyne synthesis:

- **Dehydrohalogenation:** This elimination reaction involves treating a dihaloalkane with a strong base to form a triple bond.<sup>[5][6][7]</sup> Typically, two successive E2 eliminations from a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide yield the

alkyne.[5][6][7][8] A very strong base, such as sodium amide ( $\text{NaNH}_2$ ), is often required, especially for the second elimination step to form the triple bond.[6][9][10]

- **Alkylation of Acetylides:** This method builds longer alkynes from simpler ones. The relatively high acidity of the terminal C-H bond in acetylene ( $\text{pK}_a \approx 25$ ) allows for its deprotonation by a strong base like  $\text{NaNH}_2$  to form a highly nucleophilic acetylide anion.[11][12] This anion can then react with a primary alkyl halide in an  $\text{S}_\text{N}2$  reaction to form a new carbon-carbon bond, effectively extending the chain.[13][14]

The alkylation of acetylide anions proved to be a more direct and controlled method for synthesizing specific long-chain terminal alkynes like **1-tridecyne**, and it represents the most logical and historically significant "first synthesis" approach.

## Part 2: The First Definitive Synthesis of 1-Tridecyne

The premier synthesis of **1-tridecyne** is achieved through the  $\text{S}_\text{N}2$  alkylation of sodium acetylide with a suitable 11-carbon alkyl halide, such as 1-bromoundecane. This method is highly efficient and provides excellent control over the final product structure.

## Causality and Experimental Design

The choice of reagents and conditions is dictated by the underlying reaction mechanism and potential side reactions.

- **Base and Solvent System:** Sodium amide ( $\text{NaNH}_2$ ) in liquid ammonia ( $\text{NH}_3$ ) is the classic and ideal system.
  - **Expertise:**  $\text{NaNH}_2$  is a powerful base, more than sufficient to completely deprotonate acetylene, forming the sodium acetylide salt.
  - **Trustworthiness:** Liquid ammonia is an excellent solvent for this reaction as it readily dissolves sodium amide and stabilizes the resulting acetylide anion. Its very low boiling point ( $-33\text{ }^\circ\text{C}$ ) simplifies its removal during the workup phase. The entire system must be rigorously anhydrous, as any water would instantly protonate the acetylide anion, quenching its nucleophilicity.
- **Alkylating Agent:** A primary ( $1^\circ$ ) alkyl halide is mandatory.

- Expertise: Acetylide anions are not only strong nucleophiles but also strong bases. With secondary (2°) or tertiary (3°) alkyl halides, the basic character dominates, leading to E2 elimination as the major competing pathway, which would produce undesired alkenes instead of the target alkyne.<sup>[14]</sup> 1-Bromoundecane is an excellent choice as a primary substrate.

## Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of **1-tridecyne**.

### 1. Materials and Setup:

- A three-necked, round-bottom flask, oven-dried and assembled hot under a stream of dry nitrogen.
- Equip the flask with a mechanical stirrer, a gas inlet adapter, and a dry ice/acetone condenser.
- Reagents: Sodium amide ( $\text{NaNH}_2$ ), liquid ammonia (condensed from a cylinder), purified acetylene gas, 1-bromoundecane, anhydrous diethyl ether, and saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) for quenching.

### 2. Step-by-Step Methodology:

- Preparation of Sodium Acetylide: Charge the reaction flask with ~250 mL of liquid ammonia. Carefully add 0.25 mol of sodium amide in portions. Bubble dry acetylene gas through the stirred solution. The reaction is complete when the initial vigorous bubbling subsides and a greyish-white precipitate of sodium acetylide forms.
- Alkylation: Replace the gas inlet with a pressure-equalizing dropping funnel. Add a solution of 0.23 mol of 1-bromoundecane in 50 mL of anhydrous diethyl ether dropwise to the acetylide suspension over 1 hour. Maintain gentle stirring.
- Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 3-4 hours as the ammonia slowly evaporates through the condenser.

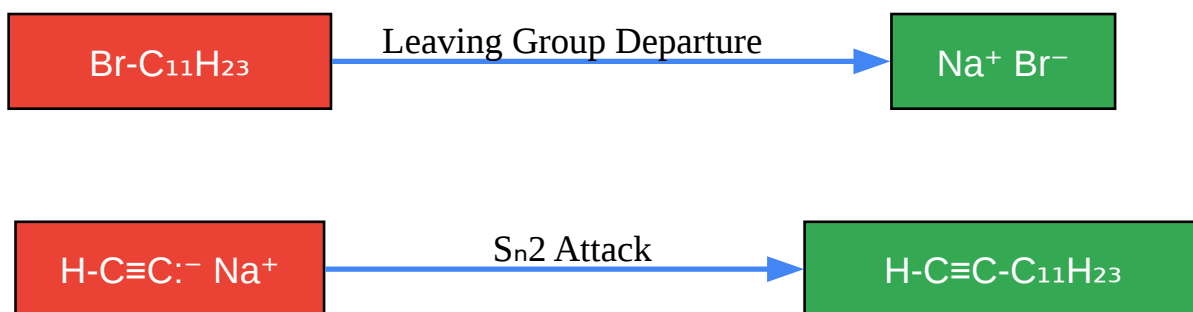
- **Workup:** Once the ammonia has evaporated, cautiously add 100 mL of diethyl ether to the residue. Slowly add 100 mL of saturated aqueous  $\text{NH}_4\text{Cl}$  to quench any unreacted sodium amide.
- **Extraction and Isolation:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
- **Purification:** Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The crude product is purified by vacuum distillation to yield pure **1-tridecyne**.

## Quantitative Data Summary

Compound	Formula	Molar Mass ( g/mol )	Moles (mol)	Mass/Volume	Role
Sodium Amide	$\text{NaNH}_2$	39.01	0.25	9.75 g	Base
1-Bromoundecane	$\text{C}_{11}\text{H}_{23}\text{Br}$	235.20	0.23	54.1 g	Electrophile
1-Tridecyne	$\text{C}_{13}\text{H}_{24}$	180.33	~0.19 (85% yield)	~34.3 g	Product

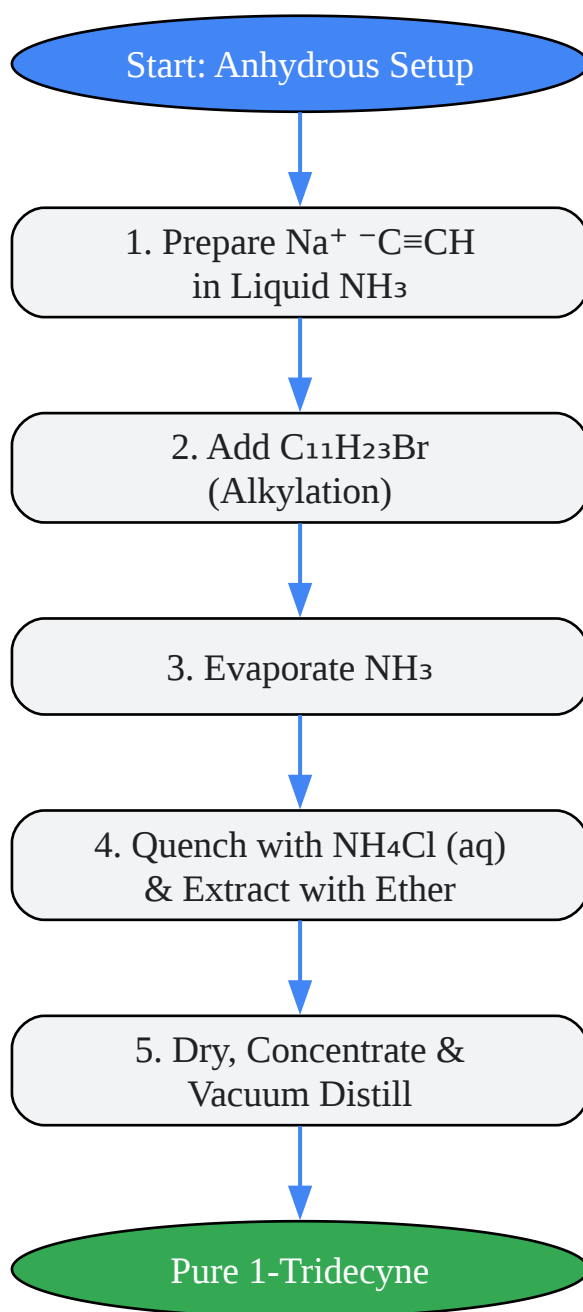
## Visualization of Mechanism and Workflow

The synthesis is best understood by visualizing both the chemical transformation and the experimental process.



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Caption:  $S_N2$  reaction mechanism for the synthesis of **1-tridecyne**.



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Caption: Experimental workflow for the synthesis of **1-tridecyne**.

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